2-甲苯磺酰基异吲哚啉-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

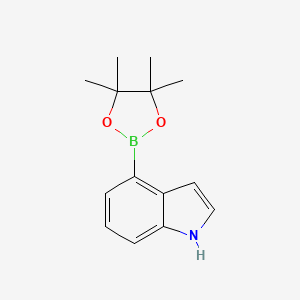

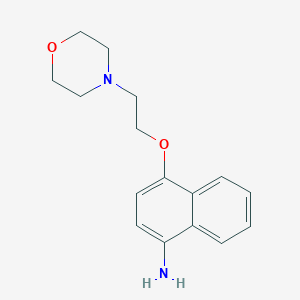

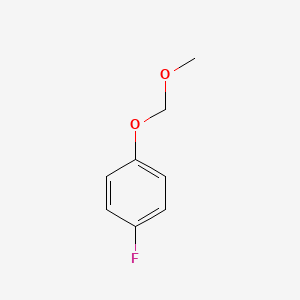

2-Tosylisoindoline-5-carboxylic acid, also known as TIC, is a chemical compound that has gained significant attention in the field of organic synthesis due to its unique properties and potential applications in various industries. It has a molecular formula of C16H15NO4S and an average mass of 317.360 Da .

Molecular Structure Analysis

The molecular structure of 2-Tosylisoindoline-5-carboxylic acid consists of a tosyl group (a sulfur atom bonded to an oxygen atom and a methylphenyl group), an isoindoline group (a nitrogen atom and a benzene ring fused to a cyclohexadiene ring), and a carboxylic acid group .Chemical Reactions Analysis

Carboxylic acids, such as 2-Tosylisoindoline-5-carboxylic acid, generally undergo nucleophilic substitution reactions where the hydroxyl group (-OH) is substituted by another nucleophile . They can also be converted into various derivatives including acid chlorides, anhydrides, esters, and amides .Physical And Chemical Properties Analysis

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . They are generally polar, can form hydrogen bonds, and have higher boiling points compared to similar sized nonpolar molecules .科学研究应用

Synthesis of Indole Derivatives

Field

Chemistry, specifically Organic Chemistry and Heterocyclic Chemistry.

Application

Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Method

The synthesis of indole derivatives involves the selective deprotection of the t-Bu-ester, the resultant β-oxo carboxylic acid was decarboxylated in situ and gave ketone 187 in a high yield (95% yield) .

Results

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Applications of Carboxylic Acids

Field

Organic Synthesis, Nanotechnology, and Polymers.

Application

Carboxylic acids are versatile organic compounds used in different areas such as organic synthesis, nanotechnology, and polymers. They are used for obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .

Method

The application methods of carboxylic acids vary widely depending on the specific area of use. In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc .

Results

The use of carboxylic acids in these areas has led to significant advancements in the respective fields. They have enabled the synthesis of a wide range of products and materials with diverse properties and applications .

Production of Acyl Chlorides

Field

Chemistry, specifically Organic Chemistry.

Application

Carboxylic acids can be used to produce acyl chlorides, which are compounds with the functional group -COCl. Acyl chlorides are more reactive than their corresponding carboxylic acids and are often used in organic synthesis .

Method

The production of acyl chlorides from carboxylic acids involves replacing the -OH group attached to the carbonyl (C=O) with a Cl atom .

Results

The resulting acyl chlorides are more reactive than their corresponding carboxylic acids, making them useful in various chemical reactions .

Biological Activities of Indole Derivatives

Field

Pharmacology and Medicine.

Application

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Method

The synthesis of indole derivatives involves various methods depending on the specific derivative and its intended use. For example, some indole derivatives are synthesized for their antiviral activity .

Results

Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

未来方向

属性

IUPAC Name |

2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c1-11-2-6-15(7-3-11)22(20,21)17-9-13-5-4-12(16(18)19)8-14(13)10-17/h2-8H,9-10H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCJQXATMSQCOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tosylisoindoline-5-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)